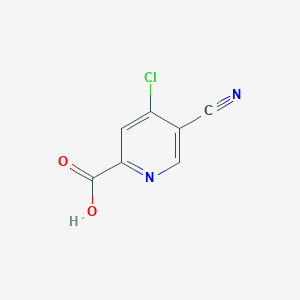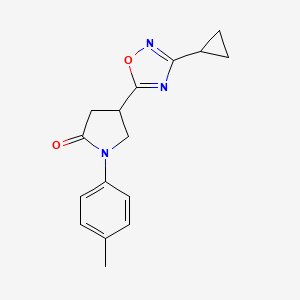
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a useful research compound. Its molecular formula is C9H7F7N2O and its molecular weight is 292.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
The compound has been utilized in the synthesis of materials with potential applications in fluoro-containing polymers. Its structure, characterized by strong intermolecular hydrogen bonds, facilitates the creation of two-dimensional layers in crystals, which can be foundational in developing new materials (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).
Enhanced Reactivity in Synthesis
This compound, as part of the hexafluoroisopropanol (HFIP) family, has shown to significantly improve the reactivity of hypervalent iodine reagents used in organic synthesis. Its role goes beyond simply stabilizing radical cations, indicating its potential in altering synthetic reactivity in fluorinated solvents (Ignacio Colomer et al., 2016).
Application in Photochromic Compounds
In the field of photochemistry, fluoroalcohols like this compound have been found to stabilize the merocyanine form of spiropyran and spirooxazine photochromic compounds, similar to the effect of metal ions. This stabilization is crucial for the practical application of these compounds in various technologies (Takayuki Suzuki et al., 1998).
Impact on Antiproliferative Activity
Research into fluorinated Schiff bases derived from 1,2,4-triazoles has shown that these compounds exhibit significant antiproliferative effects on various human cancer cell lines. This highlights the compound's potential in developing new anticancer agents (B. N. P. Kumar, K. Mohana, & L. Mallesha, 2013).
Solvent for Fluorinations
The compound, as part of the HFIP group, has been instrumental in monofluorinating and fluorocyclising organic molecules. It removes the need for transition metals or other activators, simplifying the process and offering effective routes for chemical synthesis (Harsimran K. Minhas et al., 2018).
EPR Spectroscopy and Radical Cations
Its unique solvent properties make it ideal for studying radical cations in electrophilic aromatic substitution, photochemistry, and spin trapping. The compound's high hydrogen bonding donor strength and high ionizing power are particularly beneficial in these applications (L. Eberson et al., 1997).
Synthesis of Fluorinated Ketones
The compound has also been involved in the synthesis of fluorinated ketones, which are essential in various chemical industries. It's been used to establish equilibrating relationships between ketones and their hydrates or α-fluoroalcohols, aiding in the production of these compounds on an industrial scale (Tatsuya Hayasaka et al., 2011).
Development of Antitumor Agents
Research into 2-(4-aminophenyl)benzothiazoles, closely related to this compound, has shown promise in developing potent antitumor agents. Their unique metabolic transformation and ability to induce cytochrome P 450 1A1 suggest their potential as effective anticancer drugs (T. Bradshaw et al., 2002).
Propriétés
IUPAC Name |
2-(3,4-diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2O/c10-4-1-3(2-5(17)6(4)18)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVGTGHEHEIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
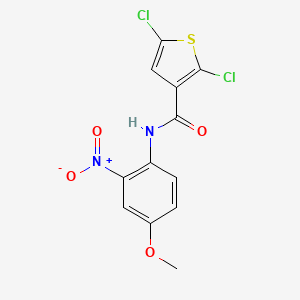
![1-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)

![4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride](/img/structure/B2366277.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)
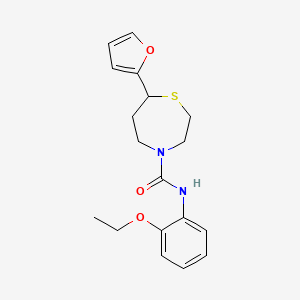
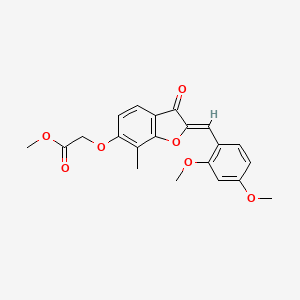

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
